1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone
Description
1-(7-Hydroxy-2,2-dimethylchromen-8-yl)ethanone is a chromenone derivative characterized by a benzopyran core substituted with hydroxyl, methyl, and acetyl groups. Its IUPAC name reflects the positions of these substituents: a hydroxyl group at C7, two methyl groups at C2, and an acetyl group at C8 (attached via the ethanone moiety) . This compound belongs to the class of organoheterocyclic compounds and is structurally related to flavonoids and coumarins, which are known for diverse biological activities. Its molecular formula is C₁₃H₁₄O₃, with a molecular weight of 218.25 g/mol.
Properties
IUPAC Name |
1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-8(14)11-10(15)5-4-9-6-7-13(2,3)16-12(9)11/h4-7,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNAIATYSJVUOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1OC(C=C2)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496738 | |
| Record name | 1-(7-Hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65998-49-4 | |
| Record name | 1-(7-Hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Knoevenagel Condensation
The most direct method involves a Knoevenagel condensation between 1-(2,6-dihydroxyphenyl)ethanone and 3-methyl-2-butenal , forming the coumarin core with a 2,2-dimethyl substituent and an 8-acetyl group.
Key Steps:
Mechanism:
The reaction proceeds via nucleophilic attack of the enolate (formed from the ketone) on the aldehyde, followed by cyclization and dehydration to form the chromenone ring.
Notes:
Alternative Methods: Fries Rearrangement
While less commonly reported for this specific structure, Fries rearrangement could theoretically acylate position 8 of a preformed coumarin.
Example Protocol:
Starting Material :
- 7-Acetoxy-4-methylcoumarin (pre-acetylated coumarin).
Catalyst :
- Aluminum chloride (AlCl₃) .
Conditions :
Outcome :
- 8-Acetyl-7-hydroxy-4-methylcoumarin , which may require further functionalization to introduce the 2,2-dimethyl group.
| Parameter | Value/Description |
|---|---|
| Reactants | 7-Acetoxy-4-methylcoumarin |
| Catalyst | AlCl₃ |
| Temperature | 145–160°C |
| Time | 2 hours |
| Yield | Moderate (analogous syntheses) |
Comparative Analysis of Methods
| Parameter | Knoevenagel Condensation | Fries Rearrangement |
|---|---|---|
| Starting Material | Simple ketone and aldehyde | Pre-acetylated coumarin |
| Yield | High (95%) | Moderate |
| Simplicity | Direct, fewer steps | Requires pre-functionalization |
| Substituent Control | Precise placement of 2,2-dimethyl | Limited control over substituents |
Chemical Reactions Analysis
Types of Reactions
1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 7-keto-2,2-dimethyl-2H-1-benzopyran-8-yl)ethan-1-one.
Reduction: Formation of 1-(7-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)ethanol.
Substitution: Formation of various substituted benzopyran derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that coumarin derivatives, including 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone, exhibit antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains, revealing notable activity against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for derivatives in related studies ranged from 1.56 to 200 µg/mL, demonstrating significant potential as antitubercular agents .
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| This compound | TBD | TBD |
| Standard Drug (Streptomycin) | 6.25 | High |
| Other Derivatives | Varies | Moderate to High |
Anti-inflammatory Properties
Coumarins are known for their anti-inflammatory effects. Studies suggest that compounds like this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property positions it as a candidate for developing anti-inflammatory drugs.
Anticancer Potential
The anticancer properties of coumarin derivatives have been widely studied. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Neuroprotective Effects
Emerging studies suggest that coumarin derivatives may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The antioxidant properties of these compounds help in reducing oxidative stress and neuronal damage.
Case Studies
- Antitubercular Activity Study : A comprehensive evaluation of coumarin-furoquinoline conjugates demonstrated that modifications to the coumarin structure enhanced antimicrobial efficacy against Mycobacterium strains. The study highlighted the importance of hydroxyl substitutions in improving activity levels .
- Anti-inflammatory Research : A series of experiments conducted on various coumarin derivatives showed significant inhibition of inflammatory markers in vitro. The results indicated a promising avenue for developing new anti-inflammatory drugs based on the coumarin scaffold.
- Neuroprotection Trials : In vitro studies have demonstrated that certain coumarin derivatives can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzopyran ring can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
The structural and functional nuances of 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone can be elucidated by comparing it to analogous chromenone derivatives. Below is a detailed analysis:
Structural Analogues and Substituent Effects
| Compound Name | Substituents | CAS Number | Molecular Formula | Key Differences |
|---|---|---|---|---|
| This compound | -OH (C7), -CH₃ (C2), -COCH₃ (C8) | 31380-13-9 | C₁₃H₁₄O₃ | Reference compound |
| 1-(5,7-Dihydroxy-2,2-dimethylchromen-6-yl)ethanone | -OH (C5, C7), -CH₃ (C2), -COCH₃ (C6) | 529-70-4 | C₁₃H₁₄O₄ | Additional -OH at C5; acetyl at C6 |
| 1-(7-Hydroxy-5-methoxy-2,2-dimethylchromen-8-yl)ethanone | -OCH₃ (C5), -OH (C7), -COCH₃ (C8) | 19013-07-1 | C₁₄H₁₆O₄ | Methoxy at C5 instead of H |
| 1-(7-Hydroxy-2,2-dimethyl-2H-benzopyran-6-yl)ethanone | -OH (C7), -CH₃ (C2), -COCH₃ (C6) | 19013-03-7 | C₁₃H₁₄O₃ | Acetyl at C6 instead of C8 |
Key Observations :
- Hydroxyl vs.
- Acetyl Position : Shifting the acetyl group from C8 to C6 (CAS 19013-03-7) alters the molecule’s electronic distribution, which may impact binding interactions in biological systems .
- Dihydroxy Variants : The dihydroxy derivative (CAS 529-70-4) exhibits higher polarity due to two -OH groups, which could improve solubility but reduce metabolic stability .
Physicochemical Properties
| Property | This compound | 1-(5,7-Dihydroxy-2,2-dimethylchromen-6-yl)ethanone | 1-(7-Hydroxy-5-methoxy-2,2-dimethylchromen-8-yl)ethanone |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 1.6 | 2.8 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.45 | 0.08 |
| Hydrogen Bond Donors | 1 | 2 | 1 |
Notes:
- The dihydroxy derivative’s lower LogP and higher solubility correlate with its additional hydrophilic -OH group.
- Methoxy substitution increases LogP, aligning with its enhanced lipophilicity .
Biological Activity
1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone, also known as a derivative of benzopyran, exhibits a variety of biological activities due to its unique chemical structure. This compound is characterized by a benzopyran ring system with a hydroxy group at the 7th position and a ketone group in the ethanone side chain. Its biological properties suggest potential applications in pharmacology, particularly in the areas of anti-cancer and anti-inflammatory therapies.
The compound's molecular formula is , with a molecular weight of approximately 218.25 g/mol. The presence of both hydroxy and ketone groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydroxy group can form hydrogen bonds with proteins, while the hydrophobic benzopyran ring facilitates interactions with lipid membranes and proteins. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress markers in various experimental models, suggesting its potential as a therapeutic agent against oxidative damage.
Anti-inflammatory Effects
Studies have highlighted its anti-inflammatory potential by demonstrating inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity may be beneficial in treating conditions characterized by chronic inflammation .
Anticancer Properties
Preliminary investigations into the anticancer effects of this compound have shown promise. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and reduction of cell proliferation rates .
Cardioprotective Effects
Recent studies have explored the cardioprotective effects of derivatives related to this compound. For instance, a related compound demonstrated significant improvements in cardiac function following myocardial infarction in animal models, suggesting that similar mechanisms may be applicable to this compound .
Case Studies
Case Study 1: Antioxidant Activity Assessment
In a controlled study, the antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. Results indicated a substantial decrease in free radical levels, confirming its efficacy as an antioxidant agent.
Case Study 2: Inhibition of Cancer Cell Proliferation
A study involving various cancer cell lines (e.g., breast cancer MCF-7 cells) showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Mechanistic studies suggested activation of caspase pathways leading to apoptosis .
Data Table: Summary of Biological Activities
Q & A
Q. What are the primary synthetic routes for 1-(7-hydroxy-2,2-dimethylchromen-8-yl)ethanone, and what methodological considerations are critical for yield optimization?
The compound can be synthesized via Mannich reactions or isolated from natural sources like Melicope semecarpifolia fruits. Key steps include:
- Isolation : Chromatographic separation (e.g., column chromatography) followed by crystallization from dioxane or ethanol .
- Synthetic routes : Use of diethyl 1,3-acetonedicarboxylate as a synthon in condensation reactions under acidic or basic conditions. Temperature control (e.g., 70°C) and catalysts like DMAP are critical for regioselectivity .
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equiv of diethyl 1,3-acetonedicarboxylate) to minimize byproducts .
Q. How is this compound characterized structurally, and what spectroscopic data are definitive?
- NMR : NMR reveals characteristic peaks for the chromen-8-yl backbone (δ 6.5–7.5 ppm for aromatic protons) and the acetyl group (δ 2.1–2.4 ppm) .
- Mass spectrometry : ESI-MS shows a molecular ion peak at m/z 260.1 (CHO), consistent with the molecular formula .
- IR : Strong absorption at 1680–1700 cm confirms the ketone group .
Q. What are the known biological activities of this compound, and what assay systems validate these effects?
- Anticancer activity : Derivatives of chromen-8-yl ethanones exhibit cytotoxicity against cancer cell lines (e.g., MCF-7) via topoisomerase inhibition. Validate using MTT assays and apoptosis markers (e.g., caspase-3 activation) .
- Antimicrobial potential : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?
Q. What advanced analytical techniques are recommended for detecting trace impurities or degradation products?
Q. How do substituent modifications (e.g., methylation, halogenation) impact the compound’s bioactivity and physicochemical properties?
- SAR studies : Introduce methyl groups at the 2-position to enhance lipophilicity (logP increases by ~0.5) and blood-brain barrier penetration. Halogenation (e.g., Cl at C-5) improves anticancer potency but may reduce solubility .
- Thermal stability : DSC analysis shows that bulky substituents raise melting points (e.g., 65–66°C for methyl derivatives vs. 58°C for parent compound) .
Q. How can computational methods predict the compound’s reactivity in novel reaction environments?
- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electrophilic aromatic substitution sites (e.g., C-5 for nitration) .
- MD simulations : Model solvation effects in ethanol/water mixtures to guide solvent selection for synthesis .
Data Contradictions and Resolution
Q. How to address discrepancies in reported bioactivity data across studies?
Q. Why do NMR spectra of the compound vary between research groups?
- Solvent effects : Deuterated DMSO vs. CDCl shifts proton signals (e.g., hydroxyl protons appear at δ 9.8 in DMSO but are absent in CDCl) .
- Dynamic equilibria : Use variable-temperature NMR to detect keto-enol tautomerism in solution .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
